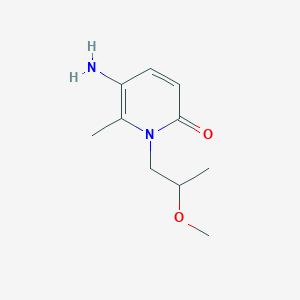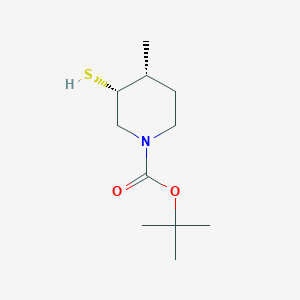
tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a mercapto group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate with a thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the hydroxy group with the mercapto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The mercapto group can interact with metal ions in the active sites of enzymes, making it a valuable tool for probing enzyme mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with various receptors, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and binding properties. This sets it apart from similar compounds that may lack this functional group, thereby offering different chemical and biological activities.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-methyl-3-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8-5-6-12(7-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
PFNDLAPIXDNYMV-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1S)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC1S)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
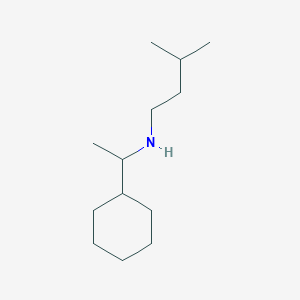
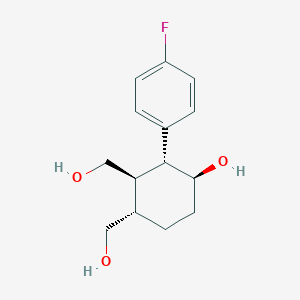
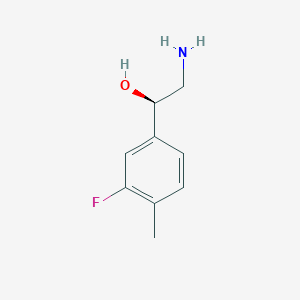
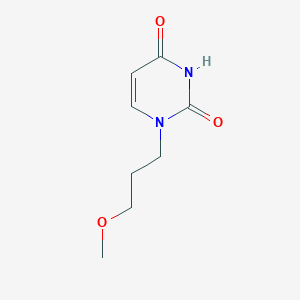
![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
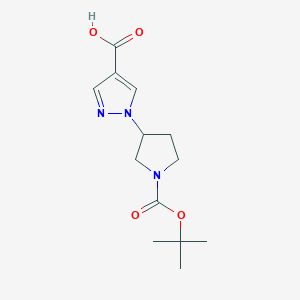
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
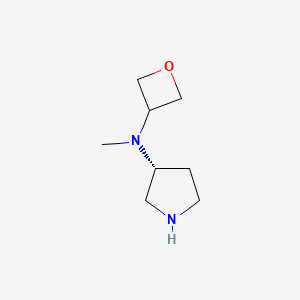
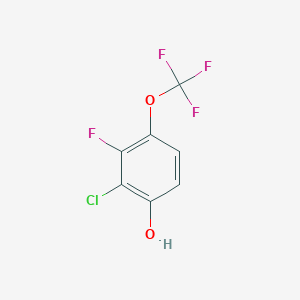
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)


